4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
In a study by Ravula et al. (2016), a series of 1H-pyrazole derivatives, including compounds similar to 4-(chloromethyl)-3-(furan-3-yl)-1H-pyrazole, were synthesized using microwave irradiation. This method provided higher yields and was environmentally friendly compared to conventional heating methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent effects. The study also included molecular docking results, suggesting potential as templates for anti-inflammatory drugs (Ravula et al., 2016).
Catalytic Synthesis and Antioxidant Properties
Prabakaran et al. (2021) conducted a study on novel chalcone derivatives, including those with a structure related to this compound. These compounds were synthesized using TiO2-ZnS catalysis and exhibited potential as antioxidants. Their molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated good correlations with their in vitro antioxidant results (Prabakaran et al., 2021).
Synthesis and Antimicrobial Activity of Chitosan Schiff Bases
A study by Hamed et al. (2020) involved synthesizing chitosan Schiff bases using heteroaryl pyrazole derivatives, related to this compound. These compounds were characterized and evaluated for their antimicrobial activities against various bacteria and fungi. The study highlighted the importance of the Schiff base moiety in determining the antimicrobial effectiveness of these compounds (Hamed et al., 2020).
Thermal Behavior Studies
In research by Wang et al. (2012), the thermal decomposition kinetics and mechanism of a compound structurally similar to this compound were studied using differential scanning calorimetry and other methods. This study provided insights into the stability and thermal safety of these types of compounds (Wang et al., 2012).
Properties
IUPAC Name |
4-(chloromethyl)-5-(furan-3-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPSSZYOJFLOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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